molecular formula C11H22Cl2N4O2S B2587466 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride CAS No. 2034327-52-9

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride

Cat. No.: B2587466
CAS No.: 2034327-52-9
M. Wt: 345.28
InChI Key: YECRBEWAFLUICM-UHFFFAOYSA-N
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Description

This compound features a 1,4-diazepane backbone sulfonated at the 1-position by a 1,3,5-trimethylpyrazole moiety, with dihydrochloride salt formation enhancing its solubility and stability. While specific pharmacological data are unavailable in the provided evidence, its structural design aligns with intermediates in drug discovery, particularly for targeting central nervous system (CNS) receptors or enzymes due to the diazepane scaffold’s flexibility and the sulfonyl group’s electron-withdrawing properties .

Properties

IUPAC Name

1-(1,3,5-trimethylpyrazol-4-yl)sulfonyl-1,4-diazepane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S.2ClH/c1-9-11(10(2)14(3)13-9)18(16,17)15-7-4-5-12-6-8-15;;/h12H,4-8H2,1-3H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECRBEWAFLUICM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)N2CCCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by methylation to introduce the trimethyl groups.

    Sulfonylation: The trimethylpyrazole is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

    Diazepane Ring Formation: The sulfonylated pyrazole is then coupled with a diazepane precursor under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl group or the diazepane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals.

    Industry: The compound may find use in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biological molecules. The diazepane ring may interact with receptors or enzymes, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analog: 1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

  • Key Differences : Lacks the 1-methyl group on the pyrazole ring compared to the target compound.
  • Implications :
    • Reduced steric hindrance may increase susceptibility to oxidative metabolism.
    • The absence of dihydrochloride salt likely lowers aqueous solubility, affecting bioavailability.
  • Applications : Primarily a research chemical; its uncharged form may facilitate membrane permeability in vitro studies .

Piperazine and Triazolone Derivatives ()

  • Examples :
    • Compound d : Triazolone core with dioxolane and piperazine linkages.
    • Compound e : Sec-butyl-substituted triazolone variant.
  • Comparison :
    • Scaffold Diversity : These compounds replace diazepane with piperazine or triazolone rings, altering conformational flexibility.
    • Electronic Effects : The dioxolane group introduces an ether linkage, contrasting with the sulfonyl group’s electron-withdrawing nature in the target compound.
    • Applications : Likely antifungal or antimicrobial agents, as triazolones are common in such therapeutics .

Comparative Data Table

Compound Name/Identifier Core Structure Substituents/Modifications Salt Form Potential Applications
Target Compound 1,4-Diazepane 1,3,5-Trimethylpyrazole-sulfonyl Dihydrochloride CNS therapeutics, Enzymes
1-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane 1,4-Diazepane 3,5-Dimethylpyrazole-sulfonyl None Research chemical
4g () Benzodiazepine Coumarin, tetrazole Not specified Anticancer agents
Compound d () Piperazine-triazolone Dioxolane, dichlorophenyl Not specified Antifungal agents

Research Implications and Limitations

  • Structural Insights : The target compound’s trimethylpyrazole group may confer metabolic stability over dimethyl analogs, while the dihydrochloride salt enhances solubility for in vivo applications.
  • Gaps in Evidence: No direct pharmacological or crystallographic data (e.g., SHELX-refined structures) are provided for the target compound, necessitating further experimental validation .
  • Future Directions : Comparative studies on binding affinity, solubility, and metabolic stability across these analogs would clarify structure-activity relationships.

Biological Activity

1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride is a compound of interest due to its potential biological activities. This article summarizes the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C11H20N4O2S
  • Molecular Weight : 272.37 g/mol
  • CAS Number : 1018996-06-9

Biological Activity Overview

The biological activity of this compound has been linked to various pharmacological effects, including:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives exhibit significant antibacterial and antifungal properties. The sulfonyl group enhances the interaction with microbial targets, leading to increased efficacy against various pathogens .
  • Anti-inflammatory Effects : Compounds containing pyrazole rings have demonstrated anti-inflammatory activity in animal models. This activity is often attributed to the inhibition of pro-inflammatory cytokines and mediators .
  • Analgesic Properties : Research indicates that pyrazole derivatives may act as analgesics by modulating pain pathways. For instance, some derivatives have been shown to antagonize TRPV1 receptors, which are involved in pain sensation .

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to involve:

  • Receptor Modulation : Interaction with various receptors such as TRPV1 for pain modulation and other targets involved in inflammatory responses.
  • Enzyme Inhibition : Potential inhibition of enzymes related to inflammation and microbial metabolism.

Case Studies and Experimental Data

  • Antimicrobial Efficacy :
    • A study evaluated the antibacterial activity of several pyrazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with sulfonyl substitutions displayed enhanced antibacterial effects compared to their non-sulfonyl counterparts .
  • Anti-inflammatory Activity :
    • In a controlled trial using animal models, administration of a pyrazole derivative showed a significant reduction in paw edema induced by carrageenan, suggesting anti-inflammatory properties through the inhibition of inflammatory mediators .
  • Pain Relief Studies :
    • In vivo studies demonstrated that specific analogs of pyrazole exhibited analgesic effects comparable to conventional pain relievers by reducing hyperalgesia in formalin-induced pain models .

Data Table: Biological Activities of Related Pyrazole Compounds

Compound NameActivity TypeModel UsedResult
1-(4-Fluorophenoxy)-1H-pyrazoleAntimicrobialIn vitro bacterial culturesEffective against E. coli
3-Methyl-5-phenylpyrazoleAnti-inflammatoryCarrageenan-induced edemaSignificant reduction in swelling
TRPV1 Antagonist DerivativeAnalgesicFormalin modelReduced pain response

Q & A

Q. What are the standard synthetic routes for preparing 1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane dihydrochloride?

The compound is synthesized via nucleophilic substitution reactions. A typical approach involves reacting 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with 1,4-diazepane in a polar aprotic solvent (e.g., DMF or dichloromethane) under basic conditions (e.g., triethylamine or potassium carbonate). The dihydrochloride salt is formed by treating the free base with HCl gas or concentrated HCl in an anhydrous solvent. Purification is achieved via column chromatography (silica or alumina) with gradient elution (e.g., chloroform/methanol mixtures) .

Q. How is the compound characterized structurally and chemically?

Key characterization methods include:

  • 1H/13C NMR : To confirm the integration of protons and carbons, particularly the sulfonyl and diazepane moieties.
  • Mass Spectrometry (MS) : LC/MS or HRMS to verify molecular weight and fragmentation patterns.
  • Elemental Analysis : To validate purity and stoichiometry of the dihydrochloride salt.
  • IR Spectroscopy : To identify sulfonyl (S=O) stretching bands (~1350–1150 cm⁻¹) .

Q. What are the solubility and storage recommendations for this compound?

The compound is typically soluble in DMSO and water (with gentle warming). For long-term stability, store lyophilized powder at -20°C in airtight containers under inert gas. Avoid freeze-thaw cycles to prevent decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Catalyst Screening : Replace isopropylamine (common in diazepane syntheses) with alternatives like DBU for enhanced nucleophilicity.
  • Temperature Control : Lower reaction temperatures (0–5°C) reduce side reactions during sulfonation.
  • Purification Refinement : Use reverse-phase HPLC for high-purity isolation, especially if column chromatography fails to resolve polar byproducts .

Q. What strategies are employed to resolve contradictions between synthetic yields and bioactivity data?

  • Analytical Cross-Validation : Combine NMR, MS, and X-ray crystallography to confirm structural integrity.
  • Dose-Response Studies : Test multiple batches in bioassays to rule out batch-specific impurities.
  • Computational Modeling : Compare DFT-calculated spectra with experimental data to identify discrepancies .

Q. How is the compound’s bioactivity assessed in receptor-binding studies?

  • Radioligand Competition Assays : Use [³H]cytisine or similar ligands to measure binding affinity (Ki) for nicotinic acetylcholine receptors (nAChRs).
  • Functional Assays : Employ calcium flux or electrophysiology to evaluate agonist/antagonist efficacy.
  • SAR Analysis : Modify substituents on the pyrazole or diazepane rings to correlate structural changes with activity trends .

Q. What crystallographic methods are used to determine its 3D structure?

  • Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., methanol/water mixtures).
  • Refinement Software : SHELXL for small-molecule refinement. Key parameters include R-factor (<5%), thermal displacement validation, and hydrogen bonding analysis.
  • Twinned Data Handling : Use SHELXD/SHELXE pipelines for high-throughput phasing .

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